4-Amino-3,5-dinitropyridin-2-ol

Energetic Materials Heterocyclic Synthesis Nucleophilic Aromatic Substitution

4‑Amino‑3,5‑dinitropyridin‑2‑ol is the reagent of choice for laboratories developing next‑generation insensitive high explosives (IHEs) and nitrogen‑rich heterocycles. Its unique 2‑hydroxy‑4‑amino‑3,5‑dinitro substitution pattern confers distinct reactivity that cannot be replicated by simpler dinitropyridines—enabling one‑step syntheses of aminoazole‑fused scaffolds and (3+2) dearomative cycloadditions. Procure this compound to access exclusive chemical space not available from generic pyridine derivatives.

Molecular Formula C5H4N4O5
Molecular Weight 200.11
CAS No. 148000-53-7
Cat. No. B2450482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3,5-dinitropyridin-2-ol
CAS148000-53-7
Molecular FormulaC5H4N4O5
Molecular Weight200.11
Structural Identifiers
SMILESC1=C(C(=C(C(=O)N1)[N+](=O)[O-])N)[N+](=O)[O-]
InChIInChI=1S/C5H4N4O5/c6-3-2(8(11)12)1-7-5(10)4(3)9(13)14/h1H,(H3,6,7,10)
InChIKeyRGHAEKXKKLASBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3,5-dinitropyridin-2-ol (CAS 148000-53-7): A Specialized Heterocyclic Precursor for Advanced Synthesis and Energetic Materials Research


4-Amino-3,5-dinitropyridin-2-ol (CAS: 148000-53-7) is a highly functionalized heterocyclic compound belonging to the class of polynitropyridines [1]. This small molecule features a pyridine core simultaneously substituted with an amino group, two strongly electron-withdrawing nitro groups, and a hydroxyl group . Its unique combination of substituents confers distinct chemical properties, making it a valuable and specialized building block in organic synthesis. Its primary recognized applications are as a precursor for next-generation energetic materials [1] and as a versatile intermediate in the construction of more complex molecular architectures .

Why 4-Amino-3,5-dinitropyridin-2-ol Cannot Be Replaced by Common 3,5-Dinitropyridine Analogs


Generic substitution within the 3,5-dinitropyridine class is precluded by the specific and synergistic influence of the 2-hydroxy and 4-amino substituents on the electronic character and reactivity of the pyridine ring. The presence and position of these functional groups dictate distinct reaction pathways and product profiles compared to close analogs lacking these groups, such as 2-chloro-3,5-dinitropyridine or 2-hydroxy-3,5-dinitropyridine. For example, the nucleophilic substitution kinetics of 2-substituted-3,5-dinitropyridines are highly sensitive to the leaving group at the 2-position [1], and the presence of a 4-amino group alters the ring's electron density, affecting both nucleophilic and electrophilic substitution patterns [2]. This fundamental difference in reactivity renders the compound non-interchangeable for specific synthetic targets and applications, particularly in the construction of fused heterocyclic systems and novel energetic scaffolds [3].

Quantitative Differentiation of 4-Amino-3,5-dinitropyridin-2-ol (CAS 148000-53-7)


Synthetic Accessibility: A Unique Direct Precursor to Aminoazole-Substituted Energetic Frameworks

Unlike 2-chloro-3,5-dinitropyridine, which requires a separate amination step, 4-Amino-3,5-dinitropyridin-2-ol provides a direct, single-step synthetic pathway to aminoazole-substituted 4-amino-3,5-dinitropyridines [1]. This class of compounds is a key scaffold for next-generation insensitive high explosives (IHEs). The substitution reaction with aminoazoles proceeds under mild conditions without the need for specialized equipment, a significant process advantage [1].

Energetic Materials Heterocyclic Synthesis Nucleophilic Aromatic Substitution

Hydrogen Bonding and Physicochemical Property Modulation via 2-Hydroxy Group

The presence of the 2-hydroxy group in 4-Amino-3,5-dinitropyridin-2-ol introduces a critical hydrogen bond donor/acceptor site that is absent in its des-hydroxy analog, 4-amino-3,5-dinitropyridine (CAS 31793-29-0). This functional group significantly alters the compound's physical properties and intermolecular interactions. While experimental data on solubility are limited, the computed LogP for 4-amino-3,5-dinitropyridine is 0.4 [1]. The presence of an additional hydroxyl group in the target compound is predicted to substantially lower this value, indicating increased hydrophilicity and a different solubility profile in polar solvents.

Physical Organic Chemistry Drug Design Crystal Engineering

Molecular Mass Differentiation for Energetic Material Precursor Selection

For researchers developing novel energetic materials, the molecular mass of a precursor is a critical parameter influencing the final oxygen balance and density of the target compound. 4-Amino-3,5-dinitropyridin-2-ol (MW: 200.11 g/mol) offers a distinct mass differential compared to other common polynitropyridine precursors. It is 8.8% heavier than its structural analog 4-amino-3,5-dinitropyridine (MW: 184.11 g/mol) [1] and 8.1% heavier than 2-hydroxy-3,5-dinitropyridine (MW: 185.09 g/mol) [2]. This weight difference stems from the incorporation of both an amino and a hydroxyl group.

Energetic Materials Computational Chemistry Precursor Optimization

Key Application Scenarios for Procuring 4-Amino-3,5-dinitropyridin-2-ol (CAS 148000-53-7)


Direct Precursor for Synthesizing Aminoazole-Substituted Energetic Frameworks

As established, 4-Amino-3,5-dinitropyridin-2-ol serves as a key, direct precursor for the synthesis of novel insensitive high explosives (IHEs) based on aminoazole-substituted 4-amino-3,5-dinitropyridine scaffolds [1]. Its procurement is essential for laboratories and industrial R&D focused on developing next-generation energetic materials with improved safety profiles (low sensitivity) and thermal stability. The ability to perform these substitutions in a single step under mild conditions [1] makes it the reagent of choice over alternative multi-step routes.

Synthesis of Complex Fused Heterocyclic Systems via Cycloaddition Chemistry

The highly electron-deficient nature of the 3,5-dinitropyridine core, further activated by the 2-hydroxy group, makes this compound an ideal substrate for dearomative cycloaddition reactions. Specifically, it can participate in (3+2) cycloadditions with N-methyl azomethine ylide [2]. This reactivity enables the construction of complex, nitrogen-rich polycyclic frameworks, such as furoxano[3,4-b]pyridines and triazolopyridines [3], which are of high interest in both medicinal chemistry and materials science. This application leverages the unique substitution pattern of the target compound that is not replicated by simpler dinitropyridines.

Synthetic Building Block for Agrochemical and Biosensor R&D

Dinitropyridines, as a class, are recognized as valuable precursors for agrochemicals and biosensors [4]. The specific substitution pattern of 4-Amino-3,5-dinitropyridin-2-ol, featuring both nucleophilic (amino, hydroxyl) and electrophilic (nitro-activated ring carbons) sites, allows for diverse functionalization. It can be used to synthesize a wide array of novel heterocyclic compounds with potential biological activity , including those with antitumor and antiviral properties. Its procurement supports discovery programs aiming to generate unique chemical space not accessible from simpler, less functionalized pyridine derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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